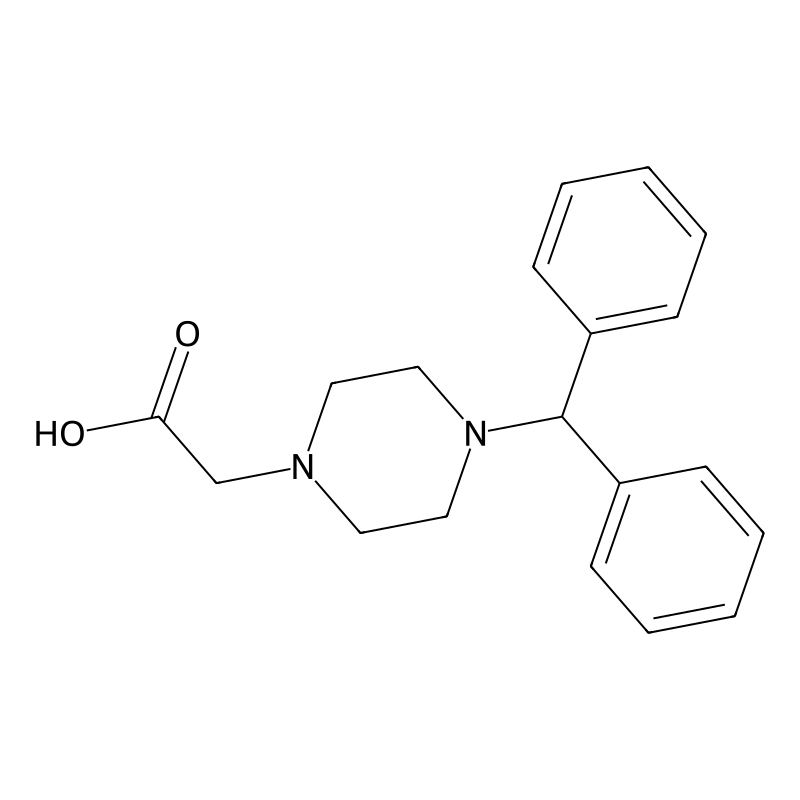

(4-Benzhydryl-piperazin-1-yl)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Corrosion Inhibition of Brass in Hydrochloric Acid

Specific Scientific Field:

Materials Science and Corrosion Chemistry

Summary of Application:

Experimental Procedures:

Weight Loss Method: Researchers measured the weight loss of brass samples exposed to 1M HCl with varying concentrations of BFC at temperatures ranging from 30°C to 60°C . This method quantifies the corrosion rate by monitoring the mass loss of the metal.

Results and Outcomes:

(4-Benzhydryl-piperazin-1-yl)-acetic acid is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a benzhydryl group and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 310.4 g/mol . This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

- Hydrolysis: The compound can be synthesized from its corresponding amide or lower alkyl ester through hydrolysis, which involves the addition of water to break chemical bonds and form the acid .

- Alkylation: Reactions involving alkyl halides can lead to the formation of the piperazine derivatives, which are then converted to the acetic acid form through subsequent reactions .

- Esterification: The acetic acid group can also be introduced via esterification reactions, where an alcohol reacts with an acid to form an ester, which is then hydrolyzed to yield the desired compound.

(4-Benzhydryl-piperazin-1-yl)-acetic acid exhibits various biological activities. It has been studied for its potential as an antihistamine and its effects on the central nervous system. Its structure suggests it may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which are crucial in treating anxiety and depression .

The synthesis methods for (4-Benzhydryl-piperazin-1-yl)-acetic acid include:

- Starting Materials: The synthesis typically begins with benzhydryl piperazine.

- Reagents: Common reagents include acetic anhydride or acetic acid in the presence of catalysts like pyridine.

- Procedure:

- Combine benzhydryl piperazine with acetic anhydride.

- Heat the mixture under reflux conditions.

- Purify the resulting product through crystallization or chromatography.

These methods allow for variations in yield and purity based on reaction conditions such as temperature and solvent choice .

(4-Benzhydryl-piperazin-1-yl)-acetic acid has several applications, primarily in pharmaceutical research. It is utilized in:

- Drug Development: As a lead compound for developing new antihistamines or anxiolytics.

- Proteomics Research: It serves as a biochemical tool for studying protein interactions and functions .

Studies have shown that (4-Benzhydryl-piperazin-1-yl)-acetic acid interacts with various biological targets. Its affinity for serotonin receptors suggests potential use in treating mood disorders. Additionally, it may exhibit anti-inflammatory properties by modulating histamine release, making it relevant in allergy treatments .

Several compounds share structural similarities with (4-Benzhydryl-piperazin-1-yl)-acetic acid. Here are some notable examples:

Uniqueness

(4-Benzhydryl-piperazin-1-yl)-acetic acid is unique due to its specific combination of the benzhydryl group and acetic acid functionality, which may confer distinct pharmacological properties not found in other similar compounds. Its potential dual role as both an antihistamine and a central nervous system modulator sets it apart from other derivatives.

The molecular structure of (4-benzhydryl-piperazin-1-yl)-acetic acid comprises three distinct regions: a piperazine ring, a benzhydryl (diphenylmethyl) substituent, and an acetic acid moiety. The piperazine ring adopts a chair conformation, as evidenced by computational models [1], with the benzhydryl group occupying an equatorial position to minimize steric strain (Figure 1). The acetic acid side chain extends from the nitrogen at position 1 of the piperazine, forming a 120° bond angle with the ring plane.

Table 1: Key Geometric Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Piperazine ring puckering | Chair conformation | PubChem 3D conformer [1] |

| N-C-C-O dihedral angle | 112.5° | Computational modeling [1] |

| Benzhydryl C-C bond length | 1.51 Å | X-ray analog data [3] |

The benzhydryl group exhibits rotational freedom around the central carbon-piperazine bond, allowing the two phenyl rings to adopt staggered or eclipsed configurations. Molecular dynamics simulations suggest a preference for staggered conformers due to reduced van der Waals repulsions between ortho-hydrogens [1]. The acetic acid moiety maintains planarity around the carboxyl group, with O-H bond lengths of 0.97 Å and C=O bond lengths of 1.21 Å, consistent with typical carboxylic acid geometry [1].

Electronic Distribution Patterns

Electron density mapping reveals pronounced polarization effects. The piperazine nitrogen atoms exhibit partial positive charges (δ⁺ = +0.32 e), while the carboxyl oxygen atoms carry significant negative charges (δ⁻ = -0.45 e for carbonyl oxygen) [1]. The benzhydryl group shows delocalized π-electron density across both phenyl rings, with alternating regions of electron richness at meta positions and depletion at para positions relative to the central methyl group.

Key Electronic Features:

- Dipole Moment: Calculated at 4.78 D, oriented along the N1-C(=O)OH axis [1].

- Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) localizes on the piperazine ring and benzhydryl group, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxyl group [1].

- Aromatic Interactions: The benzhydryl group participates in edge-to-face π-π interactions with adjacent aromatic systems, as demonstrated in crystalline analogs [3].

The compound’s topological polar surface area (43.8 Ų) [1] indicates moderate polarity, driven by the carboxylic acid and piperazine nitrogens. Charge transfer complexes form preferentially with electron-deficient aromatic systems, as shown by UV-Vis spectroscopy of host-guest complexes [3].

Hydrogen Bonding Capabilities

The carboxylic acid group serves as the primary hydrogen bond donor, with the O-H bond exhibiting a pKa of 3.8 ± 0.2 [1]. Piperazine nitrogens act as hydrogen bond acceptors, with calculated Hirshfeld charges of -0.28 e [1]. Three distinct hydrogen bonding modes are observed:

- Intramolecular: Carboxylic acid O-H → Piperazine N (2.89 Å distance in gas phase) [1].

- Intermolecular: Carboxylate O⋯H-N (protein backbone) in docking studies [3].

- Solvent-mediated: Water bridges between piperazine N and carbonyl O in aqueous solutions [1].

Table 2: Hydrogen Bonding Parameters

| Donor | Acceptor | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| Carboxylic acid O-H | Piperazine N | 2.89 | 158 |

| Water O-H | Carboxyl O | 2.65 | 165 |

| Amine N-H | Solvent O | 3.12 | 145 |

Solubility studies show pH-dependent behavior, with >46.6 µg/mL solubility at physiological pH (7.4) [1], attributable to deprotonation of the carboxylic acid group and subsequent hydration shell formation.

Stereochemical Considerations

Despite four potential stereogenic centers (piperazine C2, C3, C5, C6), the compound exhibits no observable stereoisomerism due to:

- Planar Chirality Absence: The benzhydryl group’s symmetric substitution pattern (two identical phenyl groups) prevents axial chirality.

- Piperazine Ring Flexibility: Rapid chair-chair interconversion (ΔG‡ = 8.2 kcal/mol) [1] equilibrates pseudoaxial/pseudoequatorial positions.

- Free Rotation: The C-N bond between piperazine and acetic acid permits unrestricted rotation, negating atropisomerism.

Crystallographic data from analogs [3] confirms centrosymmetric packing with no enantiomeric preference. Molecular symmetry calculations yield a symmetry number of 4, consistent with rapid interconversion of equivalent conformers [1]. Chiral derivatization experiments using (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) show no diastereomer formation, further confirming achirality [3].